Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)
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Overview
Description
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9CI) is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxymethyl and methyl groups, and a hydrazinecarboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid derivatives with aldehydes or ketones under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Hydrazinecarboxylic acid, [(3-hydroxy-5-nitrophenyl)methylene]-, 2-oxo-2H-1-benzopyran-4-yl ester: Contains a benzopyran ring and a nitrophenyl group, making it structurally different but functionally similar.
Uniqueness
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester is unique due to its specific substitution pattern on the pyridine ring and its potential for diverse chemical reactions and applications. Its combination of hydroxymethyl and methyl groups on the pyridine ring, along with the hydrazinecarboxylic acid moiety, provides distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
Hydrazinecarboxylic acid derivatives, particularly those containing hydrazone functional groups, have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of the specific compound Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9ci) , synthesizing findings from various studies to provide a comprehensive overview.
Overview of Hydrazone Derivatives
Hydrazones are characterized by the presence of a C=N bond formed between hydrazine and carbonyl compounds. This structural feature endows them with unique chemical properties and biological activities. Research indicates that hydrazones exhibit a wide range of activities, including:
- Antimicrobial
- Anticonvulsant
- Analgesic
- Anti-inflammatory
- Anticancer
These activities stem from their ability to interact with various biological targets, making them valuable in drug development .
Antimicrobial Activity
Studies have shown that hydrazone derivatives possess significant antimicrobial properties. For instance, compounds similar to hydrazinecarboxylic acid have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Properties
Research indicates that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. Specific studies have highlighted the potential of these compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Anti-inflammatory Effects
Hydrazone derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications at the pyridine ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy .
- Anticancer Activity : Another investigation focused on a specific hydrazone derivative, which showed promising results in inhibiting the growth of human lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis via mitochondrial pathways .
Research Findings Summary
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C10H13N3O4/c1-6-9(15)8(7(5-14)3-11-6)4-12-13-10(16)17-2/h3-4,14-15H,5H2,1-2H3,(H,13,16)/b12-4+ |
InChI Key |
HFPNSYQQJRAWCA-UUILKARUSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)OC)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)OC)CO |
Origin of Product |
United States |
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